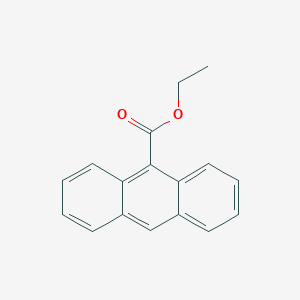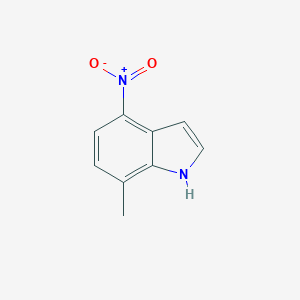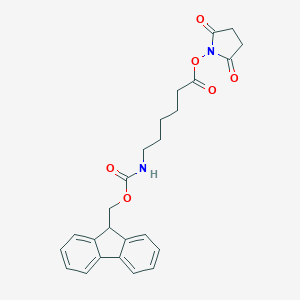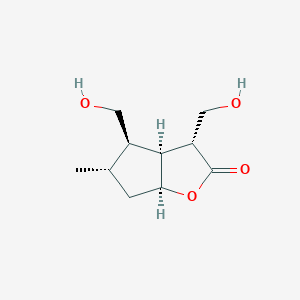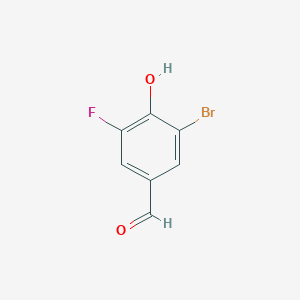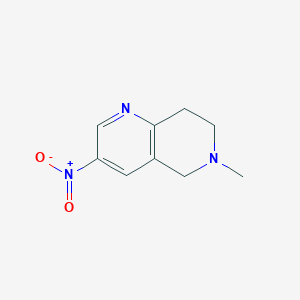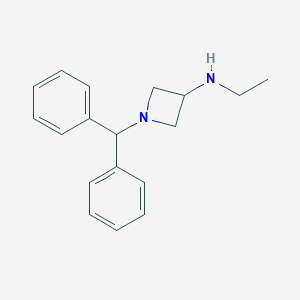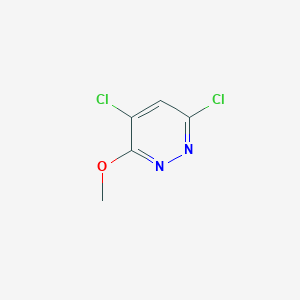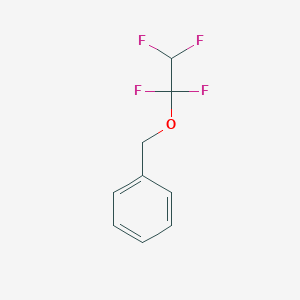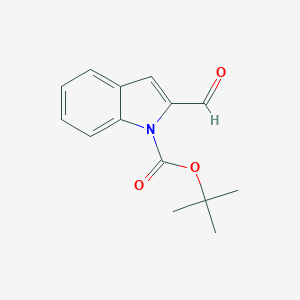
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Übersicht
Beschreibung
“2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde” is a chemical compound with the CAS Number: 18871-63-1. It has a molecular weight of 130.14 . The IUPAC name for this compound is 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.14 g/mol, a XLogP3-AA of -0.5, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Fuel Processing and Chemical Synthesis
Diesel Additives : Acetals like 2-methyl-1,3-dioxolane can be derived from renewable resources and are promising candidates for oxygenated diesel additives. Their production from glycerol and acetaldehyde using Amberlyst 47 acidic ion exchange resin has been explored, achieving high selectivity and conversion under various conditions (Agirre et al., 2013).
Chemical Reactions with Hydrogen Sulfide : The reaction of 2-methyl-1,3-dioxolane with hydrogen sulfide in the presence of acid catalysts leads to the formation of trithioacetaldehyde, highlighting its reactivity in different chemical environments (Shostakovskii et al., 1965).
Food and Wine Analysis
- Presence in Wines : 2-Methyl-1,3-dioxolane derivatives have been detected in Spanish fino sherry and are useful for characterizing the acetal fraction of these wines (Muller et al., 1978). Their concentrations in Port wines also increase with aging, contributing to the aroma in older wines (Ferreira et al., 2002).
Materials Science
Polymerization : The polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes has been investigated, with applications in producing high-melting, colorless solids with good fire resistance (Dietrich, 1968).
Catalysis in Fragrance Synthesis : The acetalization reaction of 2-methyl-2-naphthyl-1,3-dioxolane, a compound with blossom orange scent, was catalyzed by solid acid catalysts, demonstrating the influence of reactant size, polarity, and catalyst properties on the synthesis efficiency (Climent et al., 2002).
Eigenschaften
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQTMYBGOKQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451573 | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde | |
CAS RN |
18871-63-1 | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

